9-(2-Cyclohexylethyl)heptadecane
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Overview
Description
9-(2-Cyclohexylethyl)heptadecane is an organic compound with the molecular formula C25H50 and a molecular weight of 350.66 g/mol . It is also known by other names such as 1-Cyclohexyl-3-n-octylundecane and Cyclohexane, (3-octylundecyl)- . This compound is characterized by its long hydrocarbon chain and a cyclohexyl group attached to the ninth carbon atom of the heptadecane chain .
Preparation Methods
The synthesis of 9-(2-Cyclohexylethyl)heptadecane typically involves the alkylation of heptadecane with a cyclohexylethyl group. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the heptadecane, followed by the addition of a cyclohexylethyl halide (e.g., cyclohexylethyl bromide) to form the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
9-(2-Cyclohexylethyl)heptadecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) to yield saturated hydrocarbons.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the behavior of long-chain hydrocarbons and their interactions with other molecules.
Mechanism of Action
The mechanism by which 9-(2-Cyclohexylethyl)heptadecane exerts its effects, particularly its anti-inflammatory properties, involves the modulation of the NF-kB pathway. This pathway is crucial in regulating the expression of pro-inflammatory genes. The compound attenuates reactive species (RS)-induced NF-kB activation via the NIK/IKK and MAPKs pathways, thereby reducing the expression of genes like COX-2 and iNOS . This action helps in mitigating inflammation and oxidative stress in biological systems .
Comparison with Similar Compounds
9-(2-Cyclohexylethyl)heptadecane can be compared with other long-chain hydrocarbons such as:
Octadecane: Another long-chain hydrocarbon with one additional carbon atom compared to heptadecane, used in similar applications.
Cyclohexylheptane: A compound with a cyclohexyl group attached to a shorter heptane chain, differing in chain length and molecular interactions.
The uniqueness of this compound lies in its specific structure, combining a long hydrocarbon chain with a cyclohexyl group, which imparts distinct chemical and physical properties .
Properties
CAS No. |
25446-35-9 |
---|---|
Molecular Formula |
C25H50 |
Molecular Weight |
350.7 g/mol |
IUPAC Name |
3-octylundecylcyclohexane |
InChI |
InChI=1S/C25H50/c1-3-5-7-9-11-14-18-24(19-15-12-10-8-6-4-2)22-23-25-20-16-13-17-21-25/h24-25H,3-23H2,1-2H3 |
InChI Key |
XILMXSAQVLYDBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)CCC1CCCCC1 |
Origin of Product |
United States |
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